molecular formula C8H8BrN3O B15220120 6-bromo-7-methoxy-1H-benzimidazol-2-amine

6-bromo-7-methoxy-1H-benzimidazol-2-amine

Katalognummer: B15220120
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: CAUKQRGXXBTVHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methoxy-1H-benzimidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methoxy-1H-benzimidazol-2-amine typically involves the condensation of 4-bromo-2-methoxyaniline with formamide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-methoxy-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzimidazole derivatives.

    Oxidation Reactions: Formation of hydroxyl or carbonyl derivatives.

    Reduction Reactions: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-methoxy-1H-benzimidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used as a corrosion inhibitor in various industrial applications.

Wirkmechanismus

The mechanism of action of 6-bromo-7-methoxy-1H-benzimidazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-1H-benzimidazole
  • 7-Methoxy-1H-benzimidazole
  • 2-Amino-1H-benzimidazole

Uniqueness

6-Bromo-7-methoxy-1H-benzimidazol-2-amine is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to similar compounds.

Eigenschaften

Molekularformel

C8H8BrN3O

Molekulargewicht

242.07 g/mol

IUPAC-Name

5-bromo-4-methoxy-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H8BrN3O/c1-13-7-4(9)2-3-5-6(7)12-8(10)11-5/h2-3H,1H3,(H3,10,11,12)

InChI-Schlüssel

CAUKQRGXXBTVHM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC2=C1N=C(N2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.